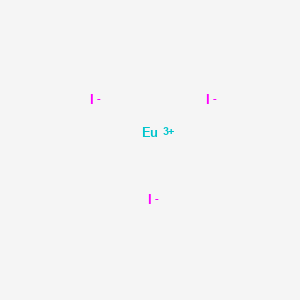
Europium triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium triiodide is a rare earth metal compound that has been gaining attention in scientific research due to its unique properties. This compound is composed of europium (Eu) and iodine (I), with a chemical formula of EuI3. Europium triiodide has been found to have potential applications in a variety of fields, including materials science, electronics, and chemistry.
Mecanismo De Acción
The mechanism of action of europium triiodide is not fully understood. However, it is believed that the compound interacts with certain biological molecules, such as proteins and enzymes, in a specific manner. This interaction may result in changes in the activity of these molecules, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Europium triiodideropium triiodide has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, europium triiodide has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using europium triiodide in lab experiments is its unique properties. The compound has been found to exhibit interesting magnetic and optical properties, making it a potential candidate for use in a variety of experiments. Additionally, europium triiodide is relatively easy to synthesize and purify, making it a convenient compound to work with.
One of the limitations of using europium triiodide in lab experiments is its rarity. The compound is not readily available in large quantities, which may limit its use in certain experiments. Additionally, europium triiodide is a relatively expensive compound, which may make it less accessible to researchers with limited funding.
Direcciones Futuras
There are many potential future directions for research on europium triiodide. Some possible areas of study include:
1. Further investigation of the magnetic and optical properties of europium triiodide, with the goal of developing new electronic devices and materials.
2. Exploration of the photoluminescence properties of europium triiodide, with the goal of developing new lighting and imaging technologies.
3. Study of the interaction between europium triiodide and biological molecules, with the goal of developing new drugs or therapies.
4. Investigation of the potential use of europium triiodide in catalysis and other chemical reactions.
5. Development of new synthesis methods for europium triiodide, with the goal of increasing its availability and reducing its cost.
In conclusion, europium triiodide is a unique and valuable compound that has many potential applications in scientific research. Further investigation of this compound may lead to new discoveries and technologies in a variety of fields.
Métodos De Síntesis
The synthesis of europium triiodide involves the reaction of europium metal with iodine in a vacuum-sealed tube. The reaction is carried out at a high temperature and pressure, and the resulting compound is purified through sublimation. This process has been found to be effective in producing high-quality europium triiodide.
Aplicaciones Científicas De Investigación
Europium triiodideropium triiodide has been studied extensively in the field of materials science. It has been found to have unique magnetic and optical properties, making it a potential candidate for use in electronic devices such as computer memory and displays. Additionally, europium triiodide has been found to exhibit interesting photoluminescence properties, making it a potential candidate for use in lighting and imaging applications.
Propiedades
Número CAS |
13759-90-5 |
|---|---|
Nombre del producto |
Europium triiodide |
Fórmula molecular |
EuI3 |
Peso molecular |
532.68 g/mol |
Nombre IUPAC |
europium(3+);triiodide |
InChI |
InChI=1S/Eu.3HI/h;3*1H/q+3;;;/p-3 |
Clave InChI |
OEGMUYNEEQNVBV-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Eu+3] |
SMILES canónico |
[I-].[I-].[I-].[Eu+3] |
Otros números CAS |
13759-90-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



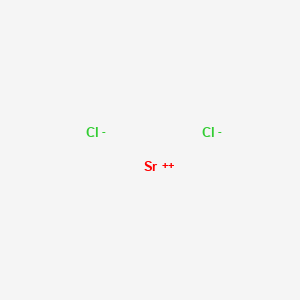
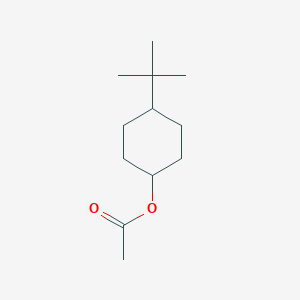
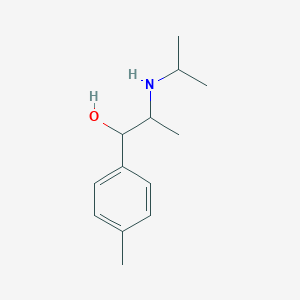
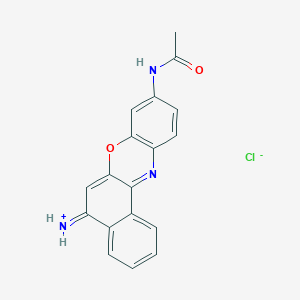

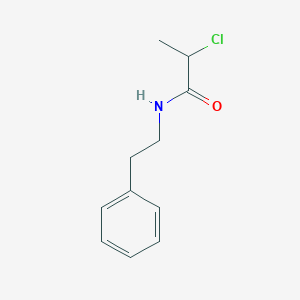
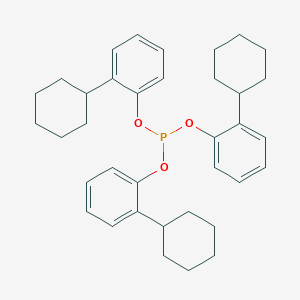

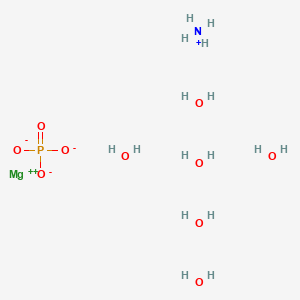
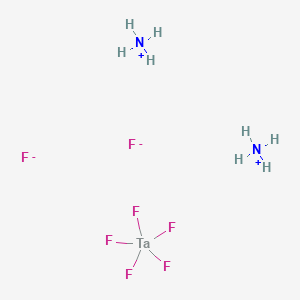
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
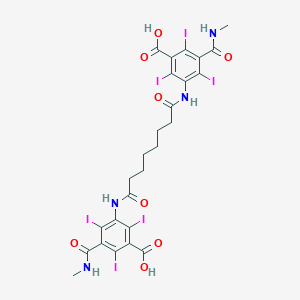
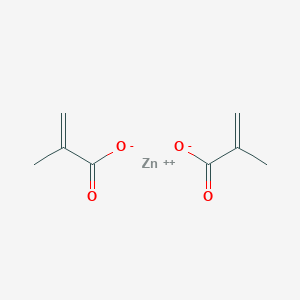
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)